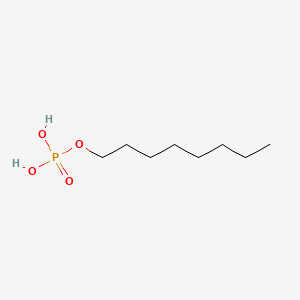

Octyl dihydrogen phosphate

Description

Properties

CAS No. |

39407-03-9 |

|---|---|

Molecular Formula |

C8H21O5P |

Molecular Weight |

228.22 g/mol |

IUPAC Name |

octan-1-ol;phosphoric acid |

InChI |

InChI=1S/C8H18O.H3O4P/c1-2-3-4-5-6-7-8-9;1-5(2,3)4/h9H,2-8H2,1H3;(H3,1,2,3,4) |

InChI Key |

UKYVGPUQPISXHD-UHFFFAOYSA-N |

SMILES |

CCCCCCCCOP(=O)(O)O |

Canonical SMILES |

CCCCCCCCO.OP(=O)(O)O |

Other CAS No. |

3991-73-9 39407-03-9 |

physical_description |

Octyl acid phosphate appears as a corrosive liquid. About the same density as water and insoluble in water. Noncombustible. May severely irritate skin, eyes, and mucous membranes. Contact should be avoided. |

Pictograms |

Corrosive |

Origin of Product |

United States |

Foundational & Exploratory

Monooctyl phosphate synthesis from 1-octanol

Title: Synthesis of Monooctyl Phosphate from 1-Octanol: A Comprehensive Technical Guide

Introduction

Monooctyl phosphate (also known as octyl dihydrogen phosphate, CAS 3991-73-9) is a highly versatile aliphatic phosphate ester utilized extensively as a surfactant, metal extractant, and intermediate in lipid analog synthesis [[1]](). The primary synthetic challenge in organophosphate chemistry is controlling the esterification to selectively yield the monoalkyl phosphate (

Mechanistic Principles of Selective Phosphorylation

Historically, phosphate esters have been prepared by reacting aliphatic alcohols with phosphoric anhydride (

-

Pure Phosphorus Pentoxide (

): Reacting 1-octanol with pure -

Crystalline Pyrophosphoric Acid (

): Using pyrophosphoric acid provides a highly selective route to long-chain monoalkyl phosphates. The reaction proceeds via the direct cleavage of the pyrophosphate bond: -

/

Experimental Workflow & Causality

Workflow for the selective synthesis and purification of monooctyl phosphate.

Quantitative Data Summary

The following table summarizes the causal relationship between the phosphorylating agent, reaction conditions, and the resulting product distribution based on established literature.

| Phosphorylating Agent | Reagent Molar/Mass Ratio | Reaction Temp | Reaction Time | Major Product | Reported Yield / Purity | Ref |

| Pure | 1 mol | ≤ 40°C | 4 hours | Mono/Di-octyl phosphate | Equimolar Mixture | 3 |

| Pyrophosphoric Acid | 1 mol | 27–29°C | ~30 hours | Monooctyl Phosphate | High (Crystalline) | 4 |

| 14.2 : 5.62 : 48.5 (Mass Ratio) | 115°C | 8 hours | Monooctyl Phosphate | 98.6 wt% | 5 |

Step-by-Step Methodology: High-Purity Synthesis Protocol

This protocol is engineered for maximum monoester selectivity using a mixed acid system 5.

Step 1: Preparation of the Phosphorylating Agent

-

Action: In a dry, inert-gas flushed reactor, combine

and 85% -

Causality: This exothermic mixing generates a highly active polyphosphoric acid intermediate that restricts the formation of dialkyl phosphates by reducing the availability of unreacted cross-linking sites.

Step 2: Esterification

-

Action: Slowly add 48.5 parts by mass of 1-octanol to the acid mixture [[5]](). Heat the reactor to 115°C and maintain continuous mechanical stirring for 8 hours.

-

Causality: The elevated temperature of 115°C provides the activation energy necessary to drive the reaction to completion, overcoming the steric hindrance of the growing aliphatic chains while the 8-hour duration ensures maximum conversion to the monoester.

Step 3: Hydrolysis Quench

-

Action: Slowly pour the viscous reaction mixture into a beaker containing crushed ice under vigorous stirring 5.

-

Causality: This step serves a dual purpose: it dissipates the heat of dilution safely and hydrolyzes any unreacted polyphosphoric acid chains into water-soluble orthophosphoric acid, which is critical for downstream separation 6.

Step 4: Liquid-Liquid Extraction & Purification

-

Action: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3x the volume of the aqueous layer) 5.

-

Expertise & Experience Note (Self-Validating System): While some protocols suggest washing the organic layer with saturated aqueous sodium bicarbonate to neutralize residual acid 5, monooctyl phosphate has a predicted

of ~1.96 1. Washing with a strong base like -

Action: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

Analytical Validation

To ensure the protocol is a self-validating system, the final product must be analyzed to confirm the absence of orthophosphoric acid and dialkyl phosphates.

- P-NMR Spectroscopy: The monoalkyl phosphate will present a distinct chemical shift (typically ~0 to 2 ppm), easily distinguishable from orthophosphoric acid and dialkyl phosphates.

-

Potentiometric Titration: Because monooctyl phosphate is a diprotic acid (

,

References

-

The Preparation of Long-Chain Monoalkyl Phosphates from Pyrophosphoric Acid and Alcohols | Inorganic Chemistry - ACS Publications Source: acs.org URL:[Link]

-

(PDF) Commercial synthesis of monoalkyl phosphates - ResearchGate Source: researchgate.net URL:[Link]

-

PHOSPHORUS-BASED RELEASING AGENT, OPTICAL POLYMERIZABLE COMPOSITION COMPRISING SAME AND PREPARATION THEREOF Source: googleapis.com URL:[Link]

- Source: google.

-

Cas 3991-73-9, octyl dihydrogen phosphate - LookChem Source: lookchem.com URL:[Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. researchgate.net [researchgate.net]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Pyrophosphoric Acid | High-Purity Reagent | Supplier [benchchem.com]

- 6. US4670575A - Process for purification of phosphoric mono esters - Google Patents [patents.google.com]

An In-depth Technical Guide to the Solubility of Phosphoric Acid Monooctyl Ester in Organic Solvents

Introduction

Phosphoric acid monooctyl ester, also known as monooctyl phosphate, is an organophosphate compound of significant interest in various fields, including its role as a surfactant, emulsifying agent, and a component in drug delivery systems.[1] Its amphiphilic nature, stemming from a polar phosphate head group and a non-polar octyl tail, dictates its solubility characteristics and, consequently, its application potential. This guide provides a comprehensive overview of the solubility of phosphoric acid monooctyl ester in organic solvents, delving into the underlying physicochemical principles, expected solubility in different solvent classes, and a detailed methodology for its empirical determination.

Physicochemical Properties of Phosphoric Acid Monooctyl Ester

-

Molecular Formula: C₈H₁₉O₄P

-

Molecular Weight: 210.21 g/mol

-

Appearance: Varies from a viscous liquid to a solid, depending on purity and temperature.

The structure of phosphoric acid monooctyl ester is fundamental to its solubility behavior. The molecule possesses a hydrophilic, polar head (the phosphoric acid group) capable of hydrogen bonding and a hydrophobic, non-polar tail (the octyl group) that interacts favorably with non-polar environments.

Figure 1: Molecular structure and properties of Phosphoric Acid Monooctyl Ester.

Theoretical Framework for Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like." This means that substances with similar intermolecular forces are more likely to be soluble in one another. For phosphoric acid monooctyl ester, its solubility is a balance between the interactions of its polar head and non-polar tail with the solvent molecules.

Factors Influencing Solubility:

-

Solvent Polarity: Polar solvents will primarily interact with the phosphoric acid head group through hydrogen bonding and dipole-dipole interactions. Non-polar solvents will interact with the octyl tail through van der Waals forces.

-

Hydrogen Bonding: The ability of the solvent to act as a hydrogen bond donor or acceptor will significantly influence its interaction with the phosphate group. Alcohols, for example, can both donate and accept hydrogen bonds, making them generally good solvents for phosphoric acid and its esters.[2]

-

Alkyl Chain Length: The length of the alkyl chain plays a crucial role. Longer chains increase the hydrophobic character of the molecule, generally decreasing solubility in polar solvents and increasing it in non-polar solvents.[3] The octyl chain in monooctyl phosphate provides a significant non-polar character.

-

Temperature: Generally, the solubility of solids and liquids in liquid solvents increases with temperature. However, this effect can vary depending on the specific solute-solvent system.

Figure 2: Key factors influencing the solubility of monooctyl phosphoric acid.

Expected Solubility in Common Organic Solvents

Table 1: Predicted Qualitative Solubility of Phosphoric Acid Monooctyl Ester

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High to Moderate | The hydroxyl groups of these solvents can effectively form hydrogen bonds with the phosphate head group.[1][2] The relatively small size of these solvents allows for good solvation. |

| Isopropanol, n-Butanol | Moderate | As the alkyl chain of the alcohol solvent increases, its polarity decreases, which may slightly reduce its ability to solvate the polar head group.[2] However, the longer alkyl chain of the solvent can interact favorably with the octyl tail of the solute. | |

| Polar Aprotic | Acetone, Ethyl Acetate | Moderate to Low | These solvents are polar but lack hydrogen bond donating ability. They can act as hydrogen bond acceptors for the P-OH groups. Their interaction with the phosphate head is weaker than that of protic solvents.[2] |

| Dimethyl Sulfoxide (DMSO) | Moderate | DMSO is a highly polar aprotic solvent that can effectively solvate the polar head group. | |

| Non-polar | Toluene, Hexane | Low to Insoluble | These solvents lack the ability to form strong interactions with the polar phosphate head. While there are favorable van der Waals interactions with the octyl tail, these are often insufficient to overcome the strong intermolecular forces between the monooctyl phosphate molecules. |

| Chlorinated | Dichloromethane, Chloroform | Low | These solvents have a slight polarity and may show some limited ability to dissolve monooctyl phosphate. |

Disclaimer: The solubilities presented in this table are predictions based on chemical principles and data for analogous compounds. For precise quantitative data, experimental determination is strongly recommended.

Experimental Protocol for Solubility Determination

The following protocol outlines a reliable method for determining the solubility of phosphoric acid monooctyl ester in a given organic solvent at a specific temperature. This method is adapted from standard laboratory procedures for solubility determination.[6]

Materials and Equipment:

-

Phosphoric acid monooctyl ester (of known purity)

-

Organic solvent of interest (analytical grade)

-

Analytical balance (readable to 0.1 mg)

-

Vials or test tubes with secure caps

-

Constant temperature bath or shaker incubator

-

Vortex mixer

-

Pipettes and syringes

-

Filtration apparatus (e.g., syringe filters, 0.45 µm pore size)

-

Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS, or titration)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of phosphoric acid monooctyl ester to a series of vials. The excess should be clearly visible as undissolved material.

-

Accurately pipette a known volume of the organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature bath or shaker incubator set to the desired temperature (e.g., 25 °C).

-

Allow the samples to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation. This ensures that the solution reaches saturation.

-

-

Sample Preparation for Analysis:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a few hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette or syringe.

-

Immediately filter the withdrawn aliquot through a 0.45 µm syringe filter into a clean, pre-weighed vial. This step is crucial to remove any undissolved microparticles.

-

-

Quantification:

-

Accurately weigh the filtered aliquot.

-

Dilute the filtered aliquot with a suitable solvent to a concentration that falls within the linear range of the chosen analytical method.

-

Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC-UV) to determine the concentration of phosphoric acid monooctyl ester.

-

-

Calculation of Solubility:

-

From the determined concentration and the dilution factor, calculate the concentration of the original saturated solution.

-

Express the solubility in appropriate units, such as g/100 mL, mg/mL, or mol/L.

-

Figure 3: A step-by-step workflow for the experimental determination of solubility.

Conclusion

The solubility of phosphoric acid monooctyl ester in organic solvents is a critical parameter that dictates its utility in various scientific and industrial applications. Its amphiphilic nature results in a complex solubility profile, with a general preference for polar protic solvents. Due to the limited availability of specific quantitative data, the predictive framework and experimental protocol provided in this guide serve as essential tools for researchers and professionals in the field. Empirical determination of solubility for specific solvent systems and conditions is highly recommended to ensure the success of formulation and process development endeavors.

References

-

The solubility of phosphoric acid in different solvents. (2025, March 28). enzyme-code. [Link]

-

Phosphoric acid's solubility in various solvents. (2025, March 21). enzyme-code. [Link]

-

Safety Assessment of Alkyl Phosphates as Used in Cosmetics. CIR Report Data Sheet. [Link]

-

Alkyl Chain Length Impact on Chemical Properties. (2025, July 15). Patsnap Eureka. [Link]

-

SOLVENT EXTRACTION. JSS College of Arts, Commerce and Science. [Link]

- Lo, T. C., Baird, M. H. I., & Hanson, C. (Eds.). (1983). Handbook of Solvent Extraction. Wiley.

-

Study on the Purification Process of Phosphoric Acid Using Organic Solvents. Bentham Open. [Link]

-

Hannachi, A., et al. (2007). Purification of wet process phosphoric acid by solvent extraction with TBP and MIBK mixtures. Hydrometallurgy, 89(3-4), 265-272. [Link]

-

Phosphoric acid, monooctyl ester, compd. with 1-amino-2-propanol (1:?). PubChem. [Link]

-

Influence of the alkyl chain length on the physicochemical properties and microbial biocompatibility of phosphonium based fatty acid ionic liquids. (2021, December 2). ResearchGate. [Link]

-

Safety Assessment of Alkyl Phosphates as Used in Cosmetics. (2014, February 18). CIR Report Data Sheet. [Link]

-

Boudreaux, K. A. Chapter 3 Alcohols, Phenols, and Ethers. Angelo State University. [Link]

-

Purification of wet process phosphoric acid by solvent extraction with TBP and MIBK mixtures. Academia.edu. [Link]

-

Shibata, J., et al. (1991). Purification of alkyl phosphoric acids and their chemical properties. 1st Report. Role of alkyl phosphoric acids on metal extraction. Shigen To Sozai, 107(13). [Link]

-

Zürcher, S., et al. (2007). Influence of Alkyl Chain Length on Phosphate Self-Assembled Monolayers. Langmuir, 23(14), 7545-7551. [Link]

-

Phosphoric acid, monooctyl ester, compd. with 2,2'-iminobis[ethanol] (1:?). US EPA. [Link]

-

Schellinger, A. P., & Carr, P. W. (2014). Solubility of Buffers in Aqueous–Organic Eluents for Reversed-Phase Liquid Chromatography. LCGC North America, 32(8), 544-551. [Link]

- Purification of phosphoric acid by means of organic solvents. (1980).

-

Khorfan, S., et al. EXTRACTION OF H₃PO₄ FROM WET PHOSPHORIC ACID BY nC4 – nC7 ALCOHOLS. Atomic Energy Commission of Syria. [Link]

Sources

- 1. Phosphoric acid’s solubility in various solvents-enzymecode [en.enzymecode.com]

- 2. The solubility of phosphoric acid in different solvents-enzymecode [en.enzymecode.com]

- 3. Alkyl Chain Length Impact on Chemical Properties [eureka.patsnap.com]

- 4. cir-safety.org [cir-safety.org]

- 5. cir-safety.org [cir-safety.org]

- 6. researchgate.net [researchgate.net]

Harnessing the Amphiphilic Nature of Alkyl Phosphates in Advanced Drug Delivery Systems

Executive Summary

Alkyl phosphates (APs) represent a highly versatile class of anionic surfactants characterized by a unique tribasic phosphoric acid headgroup and a hydrophobic hydrocarbon tail[1]. This structural dichotomy imparts profound amphiphilic properties, enabling APs to self-assemble into diverse supramolecular architectures, including micelles, bilayer vesicles, and solid lipid nanoparticles (SLNs)[2]. For researchers and drug development professionals, understanding the physicochemical nuances of APs—such as the balance between monoalkyl and dialkyl esters—is critical for engineering stable, targeted nanocarriers capable of encapsulating both hydrophilic and lipophilic active pharmaceutical ingredients (APIs)[1][3].

This technical whitepaper explores the mechanistic foundations of alkyl phosphate amphiphilicity, details their self-assembly pathways, and provides a self-validating experimental protocol for formulating AP-stabilized lipid nanoparticles.

Physicochemical Foundations: The Amphiphilic Core

The amphiphilic behavior of alkyl phosphates is governed by the thermodynamic drive to minimize the free energy of the system: the hydrophobic effect forces the alkyl chains away from the aqueous phase, while the electrostatic hydration of the phosphate headgroup maintains aqueous solubility[4].

Monoalkyl vs. Dialkyl Phosphates

Industrial synthesis typically yields an equilibrium mixture of monoalkyl phosphates (MAPs) and dialkyl phosphates (DAPs)[5]. The ratio of MAP to DAP fundamentally dictates the macroscopic surfactant properties:

-

Monoalkyl Phosphates (MAPs): Possess a single hydrocarbon chain and a larger effective headgroup area. They generally provide superior detergency, foaming, and surface tension reduction[1].

-

Dialkyl Phosphates (DAPs): Feature a dual-chain geometry that closely resembles natural biological phospholipids. This cylindrical molecular shape highly favors the formation of planar bilayers and stable vesicles, making DAPs exceptional emulsifiers for nanocarrier systems[1].

Critical Micelle Concentration (CMC) and Interfacial Tension

The CMC is the threshold concentration at which monomeric amphiphiles spontaneously aggregate into thermodynamically stable micelles. For APs, the CMC decreases logarithmically with increasing alkyl chain length due to enhanced hydrophobic interactions[4]. The mono-salts of alkyl phosphates exhibit CMC values intermediate between those of corresponding fatty acid carboxylates and alkyl sulfates[6]. At the CMC, APs drastically reduce the surface tension of water (often down to 22–26 mN/m), indicating a highly efficient surfactant profile[4].

Table 1: Quantitative Physicochemical Parameters of Selected Alkyl Phosphates

| Surfactant Type | Example / Chain Length | Critical Micelle Concentration (CMC) | Key Property / Application | Citation |

| Monoalkyl Phosphate Salt | Octyl, Decyl, Dodecyl | Varies significantly with chain length | CMC values fall between carboxylates and sulfates; anomalous solubility | [6] |

| Gemini Alkyl Phosphate | Dihexadecyl (DHGP-4) | 0.071 mmol/kg (at 40°C) | Superior interfacial activity; lower CMC than mono-surfactants | [7] |

| Commercial AP Blend | Mixed Alkyl/Alkoxylated | 0.5 – 1.0 g/dm³ | High emulsifying stability; low interfacial tension | [8] |

| Phosphonic Acid Amphiphile | Octylphosphonic Acid | 8.5 × 10⁻³ M | Strong water interaction; low surface tension (22-26 mN/m) | [4] |

Mechanisms of Self-Assembly and Nanocarrier Formation

When the concentration of APs exceeds the CMC, they self-organize to shield their hydrophobic tails. In pharmaceutical formulation, this self-assembly is actively harnessed to create Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs)[2][9]. APs, such as cetyl phosphate, act as primary emulsifiers or co-surfactants, stabilizing the lipid-water interface of the nanoparticles[5][10].

Causality in Excipient Selection: The choice of an alkyl phosphate over a traditional sulfate or carboxylate surfactant is driven by the phosphate group's stability over a broad pH range and its biocompatibility, which mimics endogenous cellular phospholipids[1][11]. Furthermore, the negative charge of the phosphate headgroup imparts a high negative zeta potential to the resulting nanoparticles, ensuring robust colloidal stability through electrostatic repulsion and preventing particle agglomeration over time[3].

Supramolecular self-assembly pathways of alkyl phosphates.

Experimental Workflow: Formulation of AP-Stabilized Solid Lipid Nanoparticles

To ensure scientific integrity and reproducibility, the following protocol details the hot high-pressure homogenization (HPH) method for fabricating AP-stabilized SLNs[9].

Self-Validation Criterion: This protocol is designed as a self-validating system. Successful execution is immediately indicated visually by the formation of a translucent to slightly opaque colloidal dispersion (the Tyndall effect) without any macroscopic phase separation or lipid precipitation upon cooling.

Step-by-Step Methodology

-

Lipid Phase Preparation: Melt the solid lipid matrix (e.g., stearic acid or a purified triglyceride) at 5–10°C above its melting point (Tm). Dissolve the lipophilic API and the dialkyl phosphate (emulsifier) into the molten lipid.

-

Causality: Operating above the Tm ensures complete molecular mixing of the API and lipid. The DAP integrates its hydrophobic tails into the lipid matrix, leaving the hydrophilic phosphate heads facing outward to prime the interface.

-

-

Aqueous Phase Preparation: Heat the aqueous phase (containing a co-surfactant or monoalkyl phosphate for steric/electrostatic stabilization) to the exact temperature of the lipid phase.

-

Causality: Strict temperature matching prevents premature lipid crystallization during the mixing phase, which would otherwise lead to heterogeneous particle sizes and API expulsion.

-

-

Pre-emulsion Formation: Disperse the hot lipid phase into the hot aqueous phase under high-shear mixing (e.g., Ultra-Turrax at 10,000 rpm for 2 minutes).

-

Causality: High shear provides the mechanical energy required to overcome the interfacial tension, creating a coarse oil-in-water (O/W) emulsion.

-

-

High-Pressure Homogenization (HPH): Pass the pre-emulsion through a high-pressure homogenizer (e.g., 500 bar, 3 to 5 cycles) while strictly maintaining the elevated temperature.

-

Causality: Intense cavitation and shear forces disrupt the coarse droplets into nanometer-sized droplets. The AP surfactants rapidly migrate to the newly formed interfaces to prevent immediate coalescence.

-

-

Cooling and Crystallization: Cool the nanoemulsion gradually to room temperature.

Step-by-step experimental workflow for formulating AP-stabilized SLNs.

Analytical Validation & Quality Control

A robust formulation requires rigorous analytical validation to confirm the amphiphilic stability and drug loading efficacy.

-

Dynamic Light Scattering (DLS): Measures the hydrodynamic diameter and Polydispersity Index (PDI). A PDI < 0.3 indicates a monodisperse system, validating the emulsifying efficiency of the chosen AP.

-

Zeta Potential Analysis: Evaluates the surface charge. AP-stabilized SLNs typically exhibit zeta potentials < -30 mV due to the ionized phosphate groups, predicting excellent long-term colloidal stability against aggregation.

-

Encapsulation Efficiency (EE%): Determined by ultrafiltration and HPLC quantification. High EE% confirms that the amphiphilic APs successfully maintained the integrity of the lipid core during formulation, preventing API leakage into the aqueous phase[3].

Conclusion

The amphiphilic nature of alkyl phosphates offers a highly tunable and biologically compatible platform for advanced drug delivery. By manipulating the alkyl chain length, the mono/di-ester ratio, and the thermodynamic formulation parameters, scientists can engineer robust lipid nanoparticles tailored for specific, high-efficiency therapeutic payloads.

References

- Synthesis of alkyl phosphates and investigation of their surface-active properties in an alkaline surfactant polymer system for enhanced oil recovery - ResearchGate.

- The synthesis of mono-alkyl phosphates and their derivatives - RSC Publishing.

- Surfactants Phosphate Esters: A Natural for Personal Care & Cosmetic Applications.

- WO2011116963A2 - Lipid nanoparticle capsules - Google Patents.

- Phosphate Ester | Alkyl Phosphate | CAS 126-00-1 | Anionic Surfactant India | Venus Ethoxyethers.

- EP4397667A1 - Improved sustainable process for preparation of phosphoric monoesters and salts thereof - Google Patents.

- Micellization in aqueous solutions of monoalkyl phosphate salts - Academia.edu.

- Surface Properties of Novel Surfactant, Dihexadecyl Gemini Phosphate, Monolayers on Water Surface by Dropping Method - Scientific Research Publishing.

- Atomic Force Microscopy Studies of Alkyl-Phosphonate SAMs on Mica - Scientific.net.

- (12) Patent Application Publication (10) Pub. No.: US 2013/0017239 A1 - Googleapis.com.

- Solid lipid nanoparticles: Production, characterization and applications - ResearchGate.

Sources

- 1. cosmeticsciencetechnology.com [cosmeticsciencetechnology.com]

- 2. WO2011116963A2 - Lipid nanoparticle capsules - Google Patents [patents.google.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. Atomic Force Microscopy Studies of Alkyl-Phosphonate SAMs on Mica | Scientific.Net [scientific.net]

- 5. EP4397667A1 - Improved sustainable process for preparation of phosphoric monoesters and salts thereof - Google Patents [patents.google.com]

- 6. academia.edu [academia.edu]

- 7. Surface Properties of Novel Surfactant, Dihexadecyl Gemini Phosphate, Monolayers on Water Surface by Dropping Method [scirp.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. cir-safety.org [cir-safety.org]

- 11. Phosphate Ester | Alkyl Phosphate | CAS 126-00-1 | Anionic Surfactant India | Venus Ethoxyethers [venus-goa.com]

An In-Depth Technical Guide to the Self-Assembly of Octyl Dihydrogen Phosphate in Aqueous Solution

This technical guide provides a comprehensive exploration of the self-assembly of octyl dihydrogen phosphate in aqueous solutions. Designed for researchers, scientists, and drug development professionals, this document delves into the fundamental principles governing the formation of supramolecular structures by this anionic surfactant. It offers a blend of theoretical insights and practical, field-proven methodologies for the synthesis, characterization, and analysis of these self-assembled systems.

Introduction: The Significance of Octyl Dihydrogen Phosphate in Self-Assembly

Octyl dihydrogen phosphate, a single-chain anionic surfactant, is a molecule of significant interest in various scientific and industrial domains, including drug delivery, materials science, and biochemistry. Its amphiphilic nature, characterized by a hydrophilic dihydrogen phosphate head group and a hydrophobic octyl tail, drives its spontaneous organization into ordered structures in aqueous environments. This process of self-assembly is fundamental to the formulation of emulsions, the encapsulation of active pharmaceutical ingredients, and the development of novel nanomaterials.

The phosphate head group imparts a pH-responsive character to the surfactant, allowing for fine-tuning of its aggregation behavior. Understanding and controlling the self-assembly of octyl dihydrogen phosphate is therefore crucial for harnessing its full potential in various applications. This guide will provide the foundational knowledge and detailed experimental frameworks necessary for a thorough investigation of this fascinating molecular system.

Foundational Principles of Self-Assembly

The self-assembly of octyl dihydrogen phosphate in water is governed by a delicate interplay of intermolecular forces. The primary driving force is the hydrophobic effect, which seeks to minimize the unfavorable interactions between the hydrophobic octyl chains and water molecules. This leads to the aggregation of the surfactant molecules, with their hydrophobic tails sequestered in the core of the aggregate and their hydrophilic phosphate heads exposed to the aqueous phase.

Several key factors influence this process:

-

Critical Micelle Concentration (CMC): This is the concentration above which the spontaneous formation of micelles occurs.[1] Below the CMC, octyl dihydrogen phosphate exists predominantly as monomers in solution. The CMC is a critical parameter for any application involving surfactants and is influenced by temperature, pH, and the presence of electrolytes.[2][3] For the mono-salts of octyl phosphate, micellization has been studied using conductivity methods.[2]

-

pH of the Solution: The ionization state of the dihydrogen phosphate head group is highly dependent on the pH of the aqueous solution. The phosphate group has two pKa values, and changes in pH will alter the charge of the head group, thereby affecting the electrostatic interactions between surfactant molecules and influencing the morphology and stability of the self-assembled structures.[4][5]

-

Counterion Binding: In solutions containing salts, counterions can bind to the charged phosphate head groups, screening the electrostatic repulsion between them.[6] This can lead to a decrease in the CMC and promote the formation of larger or differently shaped aggregates.[7][8] The degree of counterion binding is a crucial factor in the thermodynamics of micellization.[9][10]

-

Temperature: Temperature affects both the hydrophobic interactions and the solubility of the surfactant, thus influencing the CMC and the thermodynamics of micellization.[3][11]

The following diagram illustrates the fundamental logic of surfactant self-assembly in an aqueous environment.

Caption: Logical flow of surfactant self-assembly in an aqueous solution.

Synthesis and Purification of Octyl Dihydrogen Phosphate

The synthesis of high-purity monoalkyl phosphates is crucial for obtaining reproducible results in self-assembly studies. A common and effective method involves the reaction of the corresponding alcohol with a phosphorylating agent, followed by purification to remove di- and tri-alkyl phosphate byproducts.

Synthesis Protocol

This protocol is adapted from established methods for the synthesis of monoalkyl phosphates.[12][13]

Materials:

-

1-Octanol

-

Phosphorus oxychloride (POCl₃)

-

Triethylamine

-

Toluene (anhydrous)

-

Hexane (for recrystallization)

-

Deionized water

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

Procedure:

-

In a three-necked flask equipped with a dropping funnel, a condenser, and a magnetic stirrer, dissolve 1-octanol and triethylamine in anhydrous toluene under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the reaction mixture in an ice bath.

-

Slowly add phosphorus oxychloride dropwise to the stirred solution. Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours.

-

Filter the reaction mixture to remove the triethylamine hydrochloride salt.

-

The filtrate contains a mixture of mono- and dialkyl phosphates. To isolate the monoalkyl phosphate, the mixture can be hydrolyzed. Add water to the filtrate and stir vigorously.

-

Separate the organic layer and wash it with dilute HCl and then with deionized water.

-

To purify the mono-octyl dihydrogen phosphate, it can be converted to its disodium salt by extraction with an aqueous NaOH solution (adjusting the pH to approximately 12).

-

The aqueous layer containing the disodium salt is then acidified with HCl to a pH of about 0.5 to precipitate the mono-octyl dihydrogen phosphate.[14]

-

The crude product can be further purified by recrystallization from a suitable solvent such as hexane.[14][15]

Purity Assessment

The purity of the synthesized octyl dihydrogen phosphate should be confirmed using analytical techniques such as:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (³¹P and ¹H): To confirm the structure and the absence of dialkyl phosphate impurities.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic phosphate and alkyl functional groups.

-

Mass Spectrometry: To verify the molecular weight of the product.

-

Titration: To determine the purity and equivalent weight.[14]

Characterization of Self-Assembled Structures

A multi-technique approach is essential for a comprehensive characterization of the self-assembled structures of octyl dihydrogen phosphate in aqueous solution.

Determination of the Critical Micelle Concentration (CMC)

The CMC can be determined by monitoring a physical property of the surfactant solution as a function of its concentration. A distinct change in the slope of the plot of the measured property versus concentration indicates the onset of micelle formation.

Experimental Protocol: Surface Tension Method

-

Preparation of Solutions: Prepare a stock solution of octyl dihydrogen phosphate in deionized water. Create a series of dilutions from the stock solution.

-

Measurement: Use a tensiometer (e.g., with a Du Noüy ring or Wilhelmy plate) to measure the surface tension of each solution at a constant temperature.

-

Data Analysis: Plot the surface tension as a function of the logarithm of the surfactant concentration. The CMC is the concentration at which the sharp decrease in surface tension levels off.[16]

Alternative Methods:

-

Conductivity: For ionic surfactants, the conductivity of the solution changes at the CMC due to the lower mobility of the micelles compared to the free monomers.[2][8][17]

-

Fluorescence Spectroscopy: Using a fluorescent probe that partitions into the hydrophobic core of the micelles, a change in the fluorescence intensity or spectrum can be observed at the CMC.[16]

The following diagram outlines the workflow for CMC determination using the surface tension method.

Caption: Workflow for CMC determination by surface tension measurement.

Size and Morphology Analysis

Dynamic Light Scattering (DLS)

DLS is a non-invasive technique used to determine the hydrodynamic radius and size distribution of particles in suspension.[18][19]

Experimental Protocol:

-

Sample Preparation: Prepare solutions of octyl dihydrogen phosphate at concentrations above the CMC. Filter the solutions through a sub-micron filter to remove dust particles.

-

Measurement: Place the sample in a DLS instrument and allow it to equilibrate to the desired temperature. The instrument measures the fluctuations in scattered light intensity caused by the Brownian motion of the micelles.

-

Data Analysis: The Stokes-Einstein equation is used to calculate the hydrodynamic diameter from the diffusion coefficient of the micelles. The polydispersity index (PDI) provides information on the width of the size distribution.[20]

Transmission Electron Microscopy (TEM)

TEM provides direct visualization of the morphology of the self-assembled structures.

Experimental Protocol:

-

Sample Preparation: Apply a small drop of the micellar solution onto a TEM grid (e.g., carbon-coated copper grid).[21]

-

Staining (optional): For enhanced contrast, a negative staining agent (e.g., uranyl acetate or phosphotungstic acid) can be applied.

-

Drying: Wick away the excess liquid and allow the grid to air dry. To minimize artifacts from drying, cryo-TEM can be employed where the sample is flash-frozen.[22]

-

Imaging: Observe the sample under the electron microscope to determine the shape (e.g., spherical, cylindrical) and size of the aggregates.

The following table summarizes the key characterization techniques and the information they provide.

| Technique | Parameter Measured | Insights Gained |

| Tensiometry | Surface Tension | Critical Micelle Concentration (CMC) |

| Conductivity | Electrical Conductance | CMC, Degree of Counterion Binding |

| Fluorescence Spectroscopy | Fluorescence Intensity/Spectrum | CMC, Micropolarity of Micelle Core |

| Dynamic Light Scattering (DLS) | Hydrodynamic Radius, Polydispersity Index | Average size and size distribution of aggregates |

| Transmission Electron Microscopy (TEM) | Direct Imaging | Morphology (shape and size) of aggregates |

Influence of pH on Self-Assembly: A Case Study

The pH of the aqueous solution has a profound effect on the self-assembly of octyl dihydrogen phosphate due to the two pKa values of the phosphate head group. By varying the pH, it is possible to transition between different types of self-assembled structures.[4][5]

Hypothetical Phase Behavior:

-

Low pH (pH < pKa1): The phosphate head group is fully protonated and neutral. Aggregation is primarily driven by hydrophobic interactions, and the absence of electrostatic repulsion may favor the formation of larger structures or even precipitation.

-

Intermediate pH (pKa1 < pH < pKa2): The head group carries a single negative charge. Electrostatic repulsion between the head groups will influence the packing of the surfactant molecules, likely leading to the formation of smaller, spherical micelles.

-

High pH (pH > pKa2): The head group carries a double negative charge, leading to strong electrostatic repulsion. This may increase the CMC or favor the formation of smaller micelles.

Experimental Protocol for pH-Dependent Studies:

-

Prepare a series of buffer solutions with a range of pH values.

-

Prepare solutions of octyl dihydrogen phosphate in each buffer at a concentration above the expected CMC.

-

Characterize the solutions using DLS and TEM to determine the size and morphology of the aggregates at each pH.

-

Determine the CMC at different pH values using one of the methods described in section 4.1.

The following diagram illustrates the expected influence of pH on the ionization state and subsequent self-assembly of octyl dihydrogen phosphate.

Sources

- 1. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 2. collaborate.princeton.edu [collaborate.princeton.edu]

- 3. Thermodynamics of micellization - Wikipedia [en.wikipedia.org]

- 4. Self-Assembly of Phosphate Amphiphiles in Mixtures of Prebiotically Plausible Surfactants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. centaur.reading.ac.uk [centaur.reading.ac.uk]

- 6. Tuning the Surface Activity and Micellization of closo-Dodecaborate-Based Dianionic Surfactants via Linker and Counterion Selection - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pure.rug.nl [pure.rug.nl]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. sci-rad.com [sci-rad.com]

- 12. CN103224516A - Synthesis method of trioctyl phosphate - Google Patents [patents.google.com]

- 13. Convenient Preparation of Long-Chain Dialkyl Phosphates: Synthesis of Dialkyl Phosphates [organic-chemistry.org]

- 14. US3146255A - Preparation of monoalkyl phosphates - Google Patents [patents.google.com]

- 15. US4670575A - Process for purification of phosphoric mono esters - Google Patents [patents.google.com]

- 16. agilent.com [agilent.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. pubs.acs.org [pubs.acs.org]

- 20. muser-my.com [muser-my.com]

- 21. How to Prepare TEM Grids for Imaging Gold Nanoparticles | Nanopartz⢠[nanopartz.com]

- 22. Avoiding drying-artifacts in transmission electron microscopy: Characterizing the size and colloidal state of nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis of Synthetic Amphiphiles: Early Research and Methodologies in the Synthesis of Long-Chain Alkyl Phosphates

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: Technical Whitepaper / In-Depth Methodological Guide

Executive Summary & Historical Grounding

Long-chain alkyl phosphates (typically

Early research in the mid-20th century faced a significant chemical hurdle: synthesizing high-purity monoalkyl phosphates without generating intractable mixtures of di- and tri-alkylated byproducts. This whitepaper dissects the foundational synthetic routes developed between the 1950s and 1970s, analyzing the mechanistic causality behind the experimental conditions. By understanding these early methodologies—specifically the phosphorus oxychloride (

Mechanistic Pathways & Causality in Early Syntheses

The synthesis of long-chain alkyl phosphates relies on the phosphorylation of aliphatic alcohols. However, the polyprotic nature of phosphorus electrophiles makes controlling the degree of substitution challenging. Early researchers developed three primary pathways to exert kinetic and thermodynamic control over the reaction.

The Phosphorus Oxychloride ( ) Route

Developed and refined in the late 1970s by Imokawa and Tsutsumi, this method remains one of the most reliable ways to synthesize monoalkyl phosphates[1]. The reaction proceeds via the nucleophilic attack of the alcohol oxygen on the highly electrophilic phosphorus atom of

The Causality of Excess Reagents: To prevent the formation of dialkyl phosphates, the protocol mandates a 1.5-fold to 2.0-fold molar excess of neat

Reaction pathway for monoalkyl phosphate synthesis via the POCl3 route.

The Pyrophosphoric Acid Route

In 1963, Nelson and Toy introduced a highly selective method utilizing crystalline pyrophosphoric acid (

The Phosphorus Pentoxide ( ) Route

A widely used industrial and early laboratory method involves the direct reaction of

Comparative Analysis of Synthetic Routes

To facilitate experimental design, the quantitative and qualitative parameters of the three foundational methods are summarized below.

| Parameter | Pyrophosphoric Acid Method (Nelson & Toy) | ||

| Molar Ratio (Alcohol:Reagent) | 1 : 1.5 | 1 : 1 | 3 : 1 |

| Reaction Temperature | 50 °C | Reflux (e.g., 80 °C in Benzene) | 50–70 °C |

| Primary Product | Monoalkyl Phosphate (>90%) | Monoalkyl Phosphate (>95%) | Mono/Di-alkyl Mixture (~50/50) |

| Major Byproducts | Orthophosphoric Acid | Unreacted alcohol, Polyphosphates | |

| Key Advantage | Fast, scalable, high mono-selectivity | Mild, no corrosive gas generated | Cheap reagents, solvent-free option |

| Purification Requirement | Recrystallization (Petroleum ether) | Water washing to remove | Liquid-Liquid Extraction |

Standardized Experimental Protocols

The following protocols are reconstructed from foundational literature and optimized as self-validating systems. Every step includes internal quality control metrics to ensure scientific integrity.

Protocol A: High-Purity Monoalkyl Phosphate Synthesis via [1]

Objective: Synthesize

-

Inert Atmosphere Setup: Equip a three-necked round-bottom flask with a magnetic stirrer, a reflux condenser, a dropping funnel, and a nitrogen inlet. Purge the system with

for 15 minutes. -

Reagent Addition: Add 1.5 equivalents of neat phosphorus oxychloride (

) to the flask. -

Alcohol Addition: Slowly add 1.0 equivalent of the desired long-chain alcohol (e.g., decanol or octadecanol) dropwise via the funnel. Causality: Dropwise addition ensures the alcohol is always in the presence of a massive excess of

, preventing dialkyl formation. -

Heating and Degassing: Warm the mixture to 50 °C for 5 hours. Continuously sweep the evolving hydrogen chloride (

) gas from the flask using a steady stream of nitrogen into a base trap. -

Hydrolytic Quench: Cool the flask to room temperature. Slowly pour the reaction mixture into a vigorously stirred water/ice bath. Stir for 3–4 hours. Causality: The extended stirring ensures complete hydrolysis of the intermediate phosphorodichloridate to the final phosphoric acid derivative.

-

Purification: Filter the resulting white precipitate. Recrystallize 2–3 times from freshly distilled petroleum ether (bp 80–110 °C).

-

Validation: Perform

NMR. A single peak around 0 to +2 ppm confirms the monoalkyl phosphate. A peak near -1 to -2 ppm indicates dialkyl phosphate contamination.

Protocol B: Mixed Alkyl Phosphate Synthesis & Extraction via [4]

Objective: Synthesize and purify a decyl phosphate triethanolamine salt mixture. Self-Validation Metric: Acid value titration and phase separation clarity.

Experimental workflow and liquid-liquid extraction purification for the P2O5 synthetic route.

-

Reaction Initiation: In a dry flask under nitrogen, dissolve 3.0 equivalents of decyl alcohol in anhydrous toluene.

-

Exothermic Addition: Begin vigorous mechanical stirring. Add 1.0 equivalent of anhydrous

portion-wise. Causality: -

Digestion: Once addition is complete, raise the temperature to 60–70 °C and stir for 2–4 hours until the mixture is homogenous. Cool to room temperature.

-

Neutralization: Slowly add triethanolamine (TEA) while maintaining the temperature below 50 °C to prevent ester hydrolysis. Continue until an aqueous aliquot of the mixture reads a pH of 6.5–7.5.

-

Liquid-Liquid Extraction: Transfer the mixture to a separatory funnel. Add a solvent system of n-hexane, isopropanol, and deionized water. Causality: The isopropanol acts as a co-solvent to prevent emulsion formation. The desired decyl phosphate TEA salt partitions into the lower aqueous/isopropanol layer, while unreacted decyl alcohol and non-polar byproducts partition into the upper n-hexane layer.

-

Validation: Evaporate the lower phase under reduced pressure. The resulting high-purity salt should be completely water-soluble, validating the absence of unreacted long-chain alcohols.

Conclusion

The early synthesis of long-chain alkyl phosphates laid the groundwork for modern surface chemistry, bioceramics, and synthetic biology. Whether prioritizing the high mono-selectivity of the

References

1.1 - Langmuir (ACS) 2. 2 - JACS Au (ACS) 3.3 - MDPI 4. 4 - BenchChem Technical Support

Sources

Computational and Experimental Synergy in the Molecular Design of Octyl Phosphates

Introduction

Octyl phosphates—encompassing linear mono-n-octyl phosphate and branched derivatives such as di-(2-ethylhexyl) phosphoric acid (DEHPA)—are cornerstone molecules in hydrometallurgy, corrosion science, and biotechnology. The rational design and application of these amphiphilic molecules require a profound understanding of their molecular architecture. Theoretical studies, primarily driven by Density Functional Theory (DFT), provide the mechanistic bridge between atomic-level electronic structures and macroscopic physicochemical behaviors. This guide dissects the theoretical frameworks, functional applications, and experimental validations critical to working with octyl phosphate systems.

Theoretical Framework: DFT and Electronic Structure

The efficacy of octyl phosphates in binding metal ions or adsorbing onto metallic surfaces is governed by the electron density distribution around the phosphate headgroup. DFT computations solve quantum mechanical equations to map this density, allowing researchers to predict reactivity and selectivity with high precision[1].

-

Geometry Optimization: DFT algorithms (e.g., using B3LYP or PBE functionals) minimize the steric strain of the flexible octyl chains, identifying the most thermodynamically stable conformers.

-

Charge Distribution (Causality of Binding): Calculation of partial atomic charges reveals the highly electronegative character of the phosphoryl oxygen atoms. This concentrated, electron-rich region is the primary site for coordinating with positive metal ions or forming robust hydrogen bonds[1].

-

Frontier Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) determines the molecule's electron-donating capability. A smaller HOMO-LUMO gap often correlates with higher chemical reactivity, directly influencing extraction efficiency and corrosion inhibition potential.

Fig 1. Computational workflow for DFT-based molecular modeling of octyl phosphate.

Application 1: Metal Ion Coordination and Extraction

In liquid-liquid extraction, branched octyl phosphates like DEHPA act as liquid ion exchangers, selectively transferring metal ions from aqueous to organic phases[1].

Causality in Coordination: The extraction mechanism is highly specific and dictated by the binding mode. DFT studies elucidate whether the phosphate group binds to a target metal (e.g., Fe³⁺, Mn²⁺, or Th⁴⁺) via monodentate, bidentate, or chelating bidentate configurations[2]. By calculating the binding energies of these distinct complexes, researchers can predict the thermodynamic stability of the extracted species. This theoretical foresight allows chemists to optimize solvent extraction processes, tailoring pH and extractant concentration for specific target metals without relying solely on empirical trial-and-error.

Application 2: Mechanisms of Corrosion Inhibition

Monoalkyl phosphate esters, particularly mono-n-octyl phosphate (OP), serve as highly effective mixed-type corrosion inhibitors for iron in acidic environments[3].

Causality in Adsorption: Inhibition efficiency is fundamentally linked to the molecular aggregation state at the metal/solution interface. DFT simulations, corroborated by X-ray photoelectron spectroscopy (XPS), demonstrate that OP molecules adsorb onto the iron surface primarily through their unionized P-OH groups[3]. Once anchored, the long hydrophobic octyl chains align to form a dense, protective monolayer. This barrier repels water and corrosive ions, exhibiting a self-assembling behavior that fits perfectly with the Langmuir adsorption isotherm[3].

Quantitative Data: Alkyl Phosphate Esters in Corrosion Inhibition

The following table summarizes the structure-activity relationship of various alkyl phosphates, highlighting why octyl phosphate is heavily utilized.

| Inhibitor | Chain Length | Inhibition Type | Adsorption Model | Key Functional Group for Binding |

| Mono-n-butyl phosphate (BP) | C4 | Mixed (Cathodic dominant) | Langmuir | Unionized P-OH |

| Mono-n-hexyl phosphate (HP) | C6 | Mixed (Cathodic dominant) | Langmuir | Unionized P-OH |

| Mono-n-octyl phosphate (OP) | C8 | Mixed (Cathodic dominant) | Langmuir | Unionized P-OH |

Data synthesized from electrochemical impedance spectroscopy (EIS) and DFT studies in 0.5 M H₂SO₄[3]. OP exhibits superior inhibition efficiency due to enhanced hydrophobic shielding.

Experimental Validation: Synthesis and Separation Workflows

Theoretical predictions must be validated through rigorous synthesis. The phosphorylation of octanol typically yields a mixture of mono- and di-esters.

Causality in Reagent Selection: The choice of phosphorylating agent dictates the final product ratio. While phosphorus pentoxide (P₂O₅) is standard for general synthesis, polyphosphoric acid (PPA) is specifically selected when a higher yield of the monoalkyl phosphate is required. PPA acts as a milder phosphorylating agent, and its controlled reactivity significantly suppresses unwanted diester formation[4].

Step-by-Step Methodology: Synthesis and Isomer Separation

Separating mono-octyl phosphate from di-octyl phosphate is notoriously difficult due to their nearly identical chemical structures. The following self-validating protocol bypasses complex chromatography by exploiting subtle thermodynamic solubility differences[5].

-

Phosphorylation: React n-octanol with P₂O₅ (molar ratio ~3:1) at 60–70°C for 3–4 hours to form the crude ester mixture[5].

-

Solvent Addition: Dissolve the crude reaction mixture (containing mono-octyl phosphate, di-octyl phosphate, and residual phosphoric acid) in a non-polar organic solvent (e.g., hexane).

-

Selective Neutralization: Slowly add an alkaline agent, such as NaOH or LiOH, under continuous mechanical stirring.

-

Precipitation: Monitor the phase change. The mono-octyl phosphate salt will precipitate as a solid, while the di-octyl phosphate salt remains completely soluble in the organic phase[5].

-

Filtration: Mechanically separate the solid mono-ester precipitate from the liquid di-ester filtrate.

-

Acidification: Treat the separated salts independently with a strong mineral acid (e.g., HCl) to regenerate the purified mono- and di-octyl phosphoric acids.

Fig 2. Step-by-step experimental workflow for the synthesis and separation of octyl phosphates.

References

- Title: Chemical structure of Di-(2-ethylhexyl) phosphoric acid (HDEHP)

- Title: Phosphoric Acid Octyl Ester Source: Benchchem URL

- Title: Sodium Bis(2-ethylhexyl)

- Title: Corrosion Inhibition of Iron in Acidic Solutions by Monoalkyl Phosphate Esters with Different Chain Lengths Source: ResearchGate URL

- Title: Propyl Dihydrogen Phosphate Source: Benchchem URL

Sources

Methodological & Application

Using octyl dihydrogen phosphate as a surfactant in emulsion polymerization

Application Note: Utilizing Octyl Dihydrogen Phosphate (ODP) as a Functional Surfactant in Emulsion Polymerization and Nanocarrier Synthesis

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Focus: Polymeric Nanoparticles and Nanostructured Lipid Carriers (NLCs)

Introduction & Mechanistic Rationale

Emulsion polymerization is a premier technique for synthesizing well-defined polymer colloids with diameters ranging from 50 to 500 nm[1]. In this complex multiphase process, the choice of surfactant dictates the nucleation mechanism, the final particle size, and the surface functionality of the resulting latex[2].

Octyl dihydrogen phosphate (ODP)—also referred to as mono-octyl phosphate—is an alkyl phosphate ester increasingly utilized as a high-performance anionic surfactant and co-emulsifier[3]. Unlike traditional sulfate-based surfactants (e.g., SDS), ODP features a high mono/di-alkyl phosphate ratio and imparts a strongly adsorbed or covalently integrated phosphate moiety to the nanoparticle surface[3].

The Causality of Surfactant Selection: In drug development and biomedical coatings, ODP is selected for three mechanistic reasons:

-

Electrostatic Stabilization: At physiological pH, the phosphate headgroup is fully ionized, providing a high negative zeta potential that prevents particle coagulation via electrostatic repulsion[4].

-

Surface Functionalization: The exposed phosphate groups mimic biological interfaces (such as bone hydroxyapatite or cellular phospholipids), facilitating the surface-loading of cationic active pharmaceutical ingredients (APIs) or improving adhesion to inorganic substrates[3].

-

Lipid Matrix Integration: In the formulation of Nanostructured Lipid Carriers (NLCs), sodium mono-octyl phosphate acts as a critical counter-ion and co-emulsifier, embedding its octyl chain into the lipid matrix while stabilizing the oil/water interface to prevent drug expulsion during lipid crystallization[5],[6].

Physicochemical Profile of Octyl Dihydrogen Phosphate

To ensure reproducible micellization, it is critical to understand the physicochemical parameters of ODP before initiating polymerization.

Table 1: Physicochemical Properties and Formulation Parameters of ODP

| Parameter | Specification / Characteristic | Mechanistic Implication |

| Chemical Name | Octyl dihydrogen phosphate (Mono-octyl phosphate) | Short-to-medium alkyl chain provides rapid diffusion to interfaces. |

| Surfactant Type | Anionic (Phosphate Ester) | Imparts strong negative surface charge to polymer particles. |

| pKa Values | ~2.0 (pKa1) and ~7.0 (pKa2) | Requires pH adjustment to >7.5 to achieve the fully ionized dianion state for maximum colloidal stability. |

| Role in Emulsion | Primary emulsifier / Counter-ion | Controls micellar nucleation; dictates final particle size[2]. |

| NLC Application | Co-emulsifier / Surface modifier | Prevents Ostwald ripening in lipid nanocarriers[5]. |

Experimental Workflows & Protocols

Protocol A: Synthesis of Phosphate-Functionalized Polymeric Nanoparticles

This protocol details the synthesis of methyl methacrylate/butyl acrylate (MMA/BA) copolymer nanoparticles using ODP as the sole surfactant.

Figure 1: Mechanistic workflow of emulsion polymerization utilizing ODP as a functional surfactant.

Step-by-Step Methodology:

-

Aqueous Phase Preparation (Micellization):

-

Dissolve 1.5 g of ODP in 80 mL of deionized water.

-

Causality Check: ODP has low solubility in its protonated state. Add 0.1 M NaOH dropwise until the pH reaches 7.5–8.0. This converts ODP to sodium mono-octyl phosphate, ensuring it crosses its Critical Micelle Concentration (CMC) to form uniform micelles[4].

-

-

Pre-Emulsion Formation:

-

In a separate flask, mix 15 g of Methyl Methacrylate (MMA) and 5 g of Butyl Acrylate (BA). If encapsulating a hydrophobic drug, dissolve it in this monomer blend.

-

Add the monomer mixture dropwise to the aqueous phase under high-shear homogenization (10,000 rpm for 10 minutes) to create a stable pre-emulsion.

-

-

Thermal Initiation & Propagation:

-

Transfer the pre-emulsion to a jacketed reactor equipped with a reflux condenser and nitrogen purge. Heat to 70°C.

-

Inject 0.2 g of Potassium Persulfate (KPS) dissolved in 5 mL of water.

-

Causality Check: The water-soluble KPS generates sulfate radicals that enter the ODP-stabilized micelles, initiating polymerization. The high charge density of ODP prevents the sticky, growing polymer particles from coagulating[2].

-

-

Termination & Purification (Self-Validating System):

-

Maintain 70°C for 3 hours until monomer conversion >98%. Cool to room temperature.

-

Validation: Perform Dynamic Light Scattering (DLS). A monodisperse population (PDI < 0.15) validates successful micellar nucleation. Dialyze against DI water for 24 hours to remove unreacted monomers.

-

Protocol B: Fabrication of Nanostructured Lipid Carriers (NLCs)

NLCs are second-generation lipid nanoparticles that utilize a disordered lipid matrix to maximize drug payload[6]. ODP is used here as a co-emulsifier.

Figure 2: Hot homogenization workflow for Nanostructured Lipid Carriers using an ODP counter-ion.

Step-by-Step Methodology:

-

Lipid Phase Melting: Melt 4 g of solid lipid (e.g., Precirol ATO 5) and 1.5 g of liquid lipid (e.g., Miglyol 812) at 85°C. Dissolve the lipophilic API into the melt[5].

-

Aqueous Phase Preparation: Dissolve 1.5% (w/v) Poloxamer 188 and 0.5% (w/v) sodium mono-octyl phosphate (ODP) in 40 mL of DI water. Heat to 85°C.

-

Hot Homogenization: Disperse the lipid melt into the aqueous phase using a high-shear mixer (15,000 rpm, 5 min) to form a hot pre-emulsion[6].

-

High-Pressure Homogenization & Cooling: Pass the pre-emulsion through a high-pressure homogenizer (500 bar, 3 cycles). Cool the nanoemulsion to 4°C.

-

Causality Check: As the lipids crystallize, the ODP counter-ion anchors at the lipid-water interface. Its phosphate group provides a steric/electrostatic barrier that prevents the nanoparticles from fusing during the phase transition[5].

-

Quantitative Data Presentation

The concentration of ODP directly dictates the nucleation kinetics and the total interfacial area available. Table 2 summarizes the expected physical characteristics of the resulting polymeric nanoparticles based on varying ODP concentrations.

Table 2: Effect of ODP Concentration on Polymeric Nanoparticle Characteristics

| ODP Concentration (wt% to monomer) | Average Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Colloidal Stability (1 Month) |

| 0.5% | 185 ± 12 | 0.22 | -28.4 | Moderate (slight settling) |

| 1.0% | 110 ± 8 | 0.14 | -41.2 | Excellent |

| 2.0% | 65 ± 5 | 0.08 | -55.6 | Excellent |

| 3.0% | 48 ± 4 | 0.09 | -58.1 | Excellent (High viscosity) |

Data Interpretation: Increasing ODP concentration generates a higher number of initial micelles. Because the total monomer amount is constant, the monomer is distributed across more nucleation sites, resulting in smaller particles with a higher surface area and a strongly negative zeta potential[2],[4].

References

-

Lovell, P. A., & Schork, F. J. (2020). Fundamentals of Emulsion Polymerization. Biomacromolecules, 21(11), 4396–4441. URL:[Link]

-

Chauhan, I., Yasir, M., Verma, M., & Singh, A. P. (2020). Nanostructured Lipid Carriers: A Groundbreaking Approach for Transdermal Drug Delivery. Advanced Pharmaceutical Bulletin, 10(2), 150-165. URL:[Link]

- Boylan, J. R., & Goldstein, J. E. (2004). Vinyl acetate/ethylene emulsion stabilized with a phosphate surfactant. U.S. Patent No. 6,673,854 B2. Washington, DC: U.S. Patent and Trademark Office.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. US6673854B2 - Vinyl acetate/ethylene emulsion stabilized with a phosphate surfactant - Google Patents [patents.google.com]

- 4. US6673854B2 - Vinyl acetate/ethylene emulsion stabilized with a phosphate surfactant - Google Patents [patents.google.com]

- 5. Nanostructured Lipid Carriers: A Groundbreaking Approach for Transdermal Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. apb.tbzmed.ac.ir [apb.tbzmed.ac.ir]

Application Note: Surface Modification of Metal Oxide Nanoparticles Using Octyl Dihydrogen Phosphate (ODP)

Target Audience: Materials Scientists, Formulation Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Executive Summary & Mechanistic Rationale

The functionalization of metal oxide nanoparticles (such as TiO₂, Fe₃O₄, and Al₂O₃) is a critical step in preventing agglomeration, tuning surface energy, and enabling compatibility with organic matrices or lipid-based drug delivery systems. Octyl dihydrogen phosphate (ODP) , an alkyl phosphate with an 8-carbon aliphatic chain, has emerged as a superior surface modifier compared to traditional silane coupling agents.

The Causality of ODP Selection

Why choose ODP over traditional alkoxysilanes?

-

Thermodynamic Stability: The phosphate headgroup forms highly stable, multidentate (bidentate or tridentate) covalent M-O-P bonds with the hydroxyl groups on transition metal oxide surfaces. Unlike silanes, which are prone to self-condensation and the formation of poorly defined, heterogeneous multilayers, alkyl phosphates form tightly packed, self-assembled monolayers (SAMs)[1].

-

Steric Stabilization: The C8 alkyl tail provides optimal steric hindrance. It is long enough to shield the high-energy inorganic core—shifting the surface from hydrophilic to highly hydrophobic (contact angles ≥110°)[2]—yet short enough to prevent the severe chain entanglement that can occur with longer modifiers like octadecylphosphonic acid.

-

Aqueous/Ethanolic Compatibility: ODP can be deposited from environmentally benign aqueous or ethanolic solutions, simplifying the workflow and reducing the need for harsh, anhydrous organic solvents[2].

Mechanistic Workflow of Monolayer Formation

The reaction is driven by a condensation mechanism. Acidification of the solvent protonates the surface hydroxyls of the metal oxide (

Figure 1: Chemical mechanism of ODP condensation on metal oxide surfaces.

Quantitative Data & Expected Outcomes

A successful ODP modification fundamentally alters the physicochemical properties of the nanoparticle. The table below summarizes the expected quantitative shifts, providing a baseline for your quality control (QC) assays.

| Parameter | Unmodified Nanoparticles (Bare) | ODP-Modified Nanoparticles | Analytical Method |

| Contact Angle (Water) | < 30° (Highly Hydrophilic) | ≥ 110° (Hydrophobic)[2] | Goniometry |

| Hydrodynamic Diameter | > 1000 nm (Agglomerated in organics) | 20 - 50 nm (Dispersed in organics) | Dynamic Light Scattering (DLS) |

| Zeta Potential (pH 7) | -10 to -20 mV | -30 to -45 mV (Phosphate influence) | Electrophoretic Light Scattering |

| Grafting Density | N/A | 2.5 - 4.0 molecules/nm² | Thermogravimetric Analysis (TGA) |

| Dispersibility | Water | Toluene, Chloroform, Lipids | Visual / Solvent Partitioning |

Standard Operating Protocols (SOPs)

The following protocols are engineered as self-validating systems . At each critical juncture, specific visual or analytical cues are provided to confirm the success of the step before proceeding.

Protocol A: Surface Modification of Titanium Dioxide (TiO₂) Nanoparticles

Application: UV-resistant nanocomposites, cosmetic formulations, and hydrophobic coatings.

Reagents Required:

-

Commercial TiO₂ nanoparticles (Anatase or Rutile)

-

Octyl dihydrogen phosphate (ODP, ≥98% purity)

-

Absolute Ethanol

-

Deionized Water (Milli-Q)

-

0.1 M HCl (for acidification)

Step-by-Step Methodology:

-

Nanoparticle Dispersion: Suspend 1.0 g of TiO₂ nanoparticles in 100 mL of acidified water (adjusted to pH 3.5 - 4.0 using 0.1 M HCl). Causality: The acidic environment ensures a high density of protonated surface hydroxyls, which are necessary for efficient phosphate condensation. Probe-sonicate the suspension for 15 minutes in an ice bath to break down primary agglomerates.

-

Modifier Preparation: In a separate 500 mL Erlenmeyer flask, dissolve 1.5 g of ODP in a cosolvent mixture of 250 mL ethanol and 84 mL of water. Stir continuously until the solution is completely transparent.

-

Dropwise Addition & Reaction: Place the ODP solution under vigorous magnetic stirring (800 rpm). Using an addition funnel, add the TiO₂ suspension dropwise over 30 minutes.

-

Maturation: Seal the flask and leave the system under continuous stirring at room temperature for 48 hours. Causality: Monolayer formation is a kinetically slow process; 48 hours ensures maximum grafting density and thermodynamic rearrangement of the alkyl chains.

-

Purification: Centrifuge the suspension at 10,000 x g for 20 minutes. Discard the supernatant. Resuspend the pellet in pure ethanol and sonicate for 5 minutes. Repeat this washing step three times. Validation Check: The final wash supernatant should show no trace of unreacted ODP when analyzed via TLC or UV-Vis.

-

Drying: Dry the modified TiO₂ powder in a vacuum oven at 60°C for 12 hours.

Protocol B: Functionalization of Iron Oxide (Fe₃O₄) for Drug Delivery

Application: Solid Lipid Nanoparticles (SLNs), MRI contrast agents, and targeted therapeutics.

Iron oxide nanoparticles require careful handling to prevent oxidation (loss of magnetism) during modification. This protocol utilizes organic solvents to protect the core while grafting the ODP derivative[3].

Step-by-Step Methodology:

-

Inert Atmosphere Setup: Purge a 50 mL round-bottom flask with Argon or Nitrogen.

-

Dispersion: Suspend 250 mg of synthesized superparamagnetic iron oxide nanoparticles (SPIONs) in 10 mL of anhydrous Tetrahydrofuran (THF)[3].

-

Catalysis: Add 0.13 mL of anhydrous triethylamine to the suspension. Causality: Triethylamine acts as an acid scavenger and catalyzes the nucleophilic attack of the phosphate group onto the iron oxide surface.

-

Addition: Cool the mixture to 0°C using an ice bath. Slowly inject the ODP (or an azido-functionalized ODP derivative if downstream photocoupling is required)[3].

-

Reaction: Allow the mixture to warm to room temperature and stir for 6 hours under Argon.

-

Quenching & Washing: Add 10 mL of deionized water to quench the reaction. Extract the functionalized nanoparticles using a strong neodymium magnet (magnetic decantation). Wash the particles sequentially with chloroform (3 × 10 mL) to remove unreacted ligands[3].

Figure 2: Standard experimental workflow for ODP surface modification.

Troubleshooting & Self-Validating Quality Control

To ensure the scientific integrity of your modified nanoparticles, perform the following self-validating checks:

-

Phase Transfer Test (Visual Validation): Add 10 mg of the modified powder to a biphasic mixture of water and toluene (1:1 v/v). Shake vigorously.

-

Pass: Particles partition entirely into the upper toluene layer, leaving the water clear.

-

Fail: Particles remain in the water or accumulate at the interface (indicates incomplete surface coverage).

-

-

FTIR Spectroscopy (Chemical Validation): Analyze the dried powder. You must observe the disappearance of the broad

stretching band (3200–3500 cm⁻¹) and the emergence of strong asymmetric and symmetric -

Dynamic Light Scattering (DLS): Disperse the particles in a non-polar solvent (e.g., chloroform). If the modification was successful, the steric repulsion of the C8 chains will yield a monodisperse size distribution (PDI < 0.2) closely matching the primary particle size.

References

-

Alkyl Phosphate Monolayers, Self-Assembled from Aqueous Solution onto Metal Oxide Surfaces Langmuir - ACS Publications[Link]

-

Surface Modification Efficiency of Titanium-based Particles with an Alkyl Phosphate Journal of Nano World[Link]

-

Photoinitiated Coupling of Unmodified Monosaccharides to Iron Oxide Nanoparticles for Sensing Proteins and Bacteria Bioconjugate Chemistry (NIH PMC)[Link]

Sources

Application Note: Monooctyl Phosphate as an Advanced Corrosion Inhibitor for Steel

Executive Summary

The degradation of steel infrastructure in acidic environments (e.g., industrial cleaning, acid pickling, and petrochemical processing) presents a critical challenge for materials scientists. Mono-octyl phosphate (OP), an amphiphilic monoalkyl phosphate ester, has emerged as a highly effective, film-forming corrosion inhibitor[1][2]. This application note elucidates the mechanistic causality behind OP's efficacy, provides comparative quantitative data against shorter-chain analogs, and outlines a self-validating electrochemical protocol for evaluating its performance.

Mechanistic Causality: The Adsorption Paradigm

The superior performance of monooctyl phosphate is intrinsically linked to its molecular architecture, which dictates its behavior at the metal-solution interface. The inhibition mechanism is driven by three distinct physicochemical phenomena:

-

Chemisorption via P-OH Groups: X-ray photoelectron spectroscopy (XPS) characterization demonstrates that OP adsorbs onto the iron/steel surface primarily through its un-ionized P-OH groups[2]. This interaction displaces water molecules and forms a robust, primary chemisorbed layer on the metal substrate.

-

Hydrophobic Shielding and Aggregation: The octyl (C8) hydrocarbon chain extends away from the metal surface into the aqueous environment. Through Van der Waals interactions, these hydrophobic tails aggregate, forming a dense, impermeable barrier that repels corrosive ions (such as H⁺ and SO₄²⁻)[2][3]. The molecular aggregation state at this interface is the primary driver of its high efficiency[2].

-

Mixed-Type Inhibition with Cathodic Dominance: Electrochemical evaluations confirm that OP acts as a mixed-type corrosion inhibitor. While it impedes anodic metal dissolution, its dominant effect is cathodic—significantly retarding the hydrogen evolution reaction[2][3]. Furthermore, the adsorption thermodynamics of OP perfectly fit the Langmuir adsorption isotherm, indicating stable, monolayer coverage[2][3].

Mechanism of monooctyl phosphate adsorption and corrosion inhibition on steel surfaces.

Comparative Efficacy Data

The length of the alkyl chain directly dictates the inhibitor's ability to aggregate and protect the steel surface. Studies comparing mono-n-butyl phosphate (BP), mono-n-hexyl phosphate (HP), and mono-n-octyl phosphate (OP) in 0.5 M H₂SO₄ reveal a clear structure-activity relationship[2][3]. BP exhibits the lowest inhibition efficiency due to insufficient chain length for effective lateral aggregation[2]. Conversely, HP and OP demonstrate comparable, near-maximal efficiencies, indicating that the molecular aggregation state reaches an optimal threshold at C6–C8 chain lengths[2][3].

Table 1: Comparative Inhibition Metrics of Monoalkyl Phosphate Esters in 0.5 M H₂SO₄

| Inhibitor | Alkyl Chain Length | Adsorption Model | Dominant Inhibition Type | Relative Inhibition Efficiency |

| Mono-n-butyl phosphate (BP) | C4 | Langmuir | Mixed (Cathodic dominant) | Lowest[2] |

| Mono-n-hexyl phosphate (HP) | C6 | Langmuir | Mixed (Cathodic dominant) | High[2] |

| Mono-n-octyl phosphate (OP) | C8 | Langmuir | Mixed (Cathodic dominant) | High (Optimal Aggregation)[2] |

Note: While HP and OP share similar macroscopic efficiencies, OP's extended hydrophobic tail provides superior steric hindrance against aggressive ion penetration in highly dynamic fluid environments.

Self-Validating Experimental Protocol

To ensure scientific integrity and reproducibility, the evaluation of OP must employ a multi-modal approach. The following protocol utilizes Electrochemical Impedance Spectroscopy (EIS) and Potentiodynamic Polarization to create a self-validating data loop: EIS quantifies the charge transfer resistance (film intactness), while polarization confirms the mechanistic shift in corrosion current (

Phase 1: Substrate and Media Preparation

-

Coupon Polishing: Abrade mild steel specimens using successive grades of silicon carbide (SiC) paper (from 400 up to 2000 grit) to ensure a uniform surface roughness.

-

Degreasing: Wash the polished coupons with double-distilled water, degrease in analytical-grade ethanol or acetone via ultrasonication for 5 minutes, and dry under a stream of cold air.

-

Media Formulation: Prepare a baseline corrosive solution of 0.5 M H₂SO₄. Formulate test solutions by dissolving OP at varying concentrations (e.g., 10 mg/L to 500 mg/L). Causality note: Concentration gradients are required to accurately plot the Langmuir adsorption isotherm.

Phase 2: Electrochemical Setup & Execution

-

Cell Assembly: Utilize a standard three-electrode glass cell.

-

Working Electrode (WE): Prepared steel coupon (exposed area exactly 1 cm²).

-

Counter Electrode (CE): Platinum foil or mesh.

-

Reference Electrode (RE): Saturated Calomel Electrode (SCE) coupled via a Haber-Luggin capillary.

-

-

OCP Stabilization: Immerse the WE in the test solution and monitor the Open Circuit Potential (OCP) for 30–60 minutes until a steady state is achieved (drift < 2 mV/min).

-

Electrochemical Impedance Spectroscopy (EIS): Apply a sinusoidal AC voltage perturbation of 10 mV peak-to-peak at the OCP. Sweep the frequency from 100 kHz down to 10 mHz.

-

Validation: An increase in the diameter of the Nyquist semicircle directly correlates to the thickening of the OP adsorption layer.

-

-

Potentiodynamic Polarization (Tafel): Following EIS, sweep the potential from -250 mV to +250 mV relative to the OCP at a scan rate of 1 mV/s.

-

Validation: Extrapolate the anodic and cathodic Tafel slopes to determine

. A significant shift in the cathodic branch confirms OP's dominant cathodic inhibition mechanism[2].

-

Phase 3: Surface Verification

-

XPS Analysis (Optional but Recommended): Post-polarization, extract the WE, rinse gently with distilled water, and analyze via X-ray Photoelectron Spectroscopy. The presence of un-ionized P-OH binding energies confirms the chemisorption mechanism[2].

Standardized electrochemical workflow for validating monooctyl phosphate corrosion inhibition.

References

-